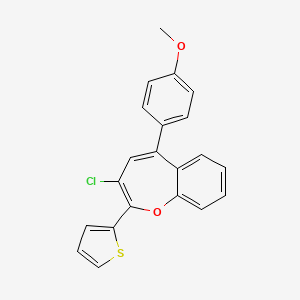
(2E)-N-(2,4-dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2E)-N-(2,4-dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide is an organic molecule characterized by the presence of a furan ring, a phenyl ring with methyl substitutions, and an amide functional group
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2,4-dimethylaniline and 5-methylfuran-2-carboxylic acid.
Amide Bond Formation: The key step involves the formation of the amide bond. This can be achieved through a coupling reaction between the amine group of 2,4-dimethylaniline and the carboxylic acid group of 5-methylfuran-2-carboxylic acid. Common reagents for this step include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion.
Industrial Production Methods
In an industrial setting, the synthesis of (2E)-N-(2,4-dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide would be scaled up using similar reaction conditions but with optimizations for cost, yield, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.
Reduction: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding propanamide.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, particularly at the positions ortho and para to the methyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Propanamide derivatives.
Substitution: Halogenated phenyl derivatives.
科学研究应用
Chemistry
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly those containing furan and phenyl moieties.
Catalysis: It may be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Biology
Pharmacology: Due to its structural features, the compound may exhibit biological activity, making it a candidate for drug discovery and development. It could potentially interact with biological targets such as enzymes or receptors.
Medicine
Therapeutic Agents: The compound may be investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its interaction with biological systems.
Industry
Material Science: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism by which (2E)-N-(2,4-dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The furan ring and phenyl ring could facilitate binding through π-π interactions, hydrogen bonding, or hydrophobic interactions. The amide group may also participate in hydrogen bonding, stabilizing the compound’s interaction with its target.
相似化合物的比较
Similar Compounds
(2E)-N-(2,4-dimethylphenyl)-3-phenylprop-2-enamide: Lacks the furan ring, which may alter its reactivity and biological activity.
(2E)-N-(2,4-dimethylphenyl)-3-(2-furyl)prop-2-enamide: Contains a furan ring but with different substitution patterns, potentially affecting its properties.
Uniqueness
The presence of both the 5-methylfuran-2-yl and 2,4-dimethylphenyl groups in (2E)-N-(2,4-dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide makes it unique. This combination of functional groups can impart distinct chemical reactivity and biological activity, setting it apart from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
分子式 |
C16H17NO2 |
|---|---|
分子量 |
255.31 g/mol |
IUPAC 名称 |
(E)-N-(2,4-dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide |
InChI |
InChI=1S/C16H17NO2/c1-11-4-8-15(12(2)10-11)17-16(18)9-7-14-6-5-13(3)19-14/h4-10H,1-3H3,(H,17,18)/b9-7+ |
InChI 键 |
ZOSSKUCLDCBEQH-VQHVLOKHSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C)C |
规范 SMILES |
CC1=CC(=C(C=C1)NC(=O)C=CC2=CC=C(O2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(3aS,4R,9bR)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B11592385.png)
![N-[(4-ethylphenoxy)acetyl]tryptophan](/img/structure/B11592389.png)
![2-[(4-Fluorophenoxy)methyl]-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11592391.png)
![(5Z)-5-(4-tert-butylbenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11592399.png)
![1-[6-(3,4-dimethoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B11592402.png)
![(5Z)-3-cyclohexyl-2-sulfanylidene-5-[(2,4,5-trimethoxyphenyl)methylidene]imidazolidin-4-one](/img/structure/B11592405.png)
![2-[(5Z)-5-[(6-methylpyridin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11592406.png)
![4-methyl-N'-[(1E)-1-(2-oxo-2H-chromen-3-yl)ethylidene]benzenesulfonohydrazide](/img/structure/B11592416.png)

![Ethyl (3-cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B11592428.png)
![(3Z)-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11592429.png)
![3-(2-hydroxy-3,4-dimethylphenyl)-3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B11592437.png)
![(5Z)-2-phenyl-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11592443.png)
![2H-Naphtho[1,8-cd]isothiazole-2-acetamide, N-(2-methoxyphenyl)-, 1,1-dioxide](/img/structure/B11592452.png)
